Tetradecanoic acid, octadecyl ester, also known as myristyl stearate or octadecyl myristate, finds application in organic synthesis as a starting material for the preparation of various derivatives. Its long hydrocarbon chain allows for further functionalization through reactions like alkylation, acylation, and halogenation. These derivatives can serve as building blocks for complex molecules with diverse applications in pharmaceuticals, materials science, and other fields [].
Due to its amphiphilic nature, meaning it possesses both hydrophobic (water-fearing) and hydrophilic (water-loving) regions, tetradecanoic acid, octadecyl ester can be used as a lubricant, plasticizer, and anti-foaming agent in various materials. Its ability to self-assemble into well-defined structures makes it a potential candidate for the development of novel materials like drug delivery systems, biosensors, and liquid crystals [, ].
Research suggests that tetradecanoic acid, octadecyl ester might possess potential applications in the pharmaceutical field. Studies have shown its ability to:
Tetradecanoic acid, octadecyl ester, also known as octadecyl myristate, is a fatty acid ester with the molecular formula C32H64O2 and a molecular weight of approximately 480.85 g/mol. This compound is derived from the esterification of tetradecanoic acid (myristic acid) and octadecanol (stearyl alcohol). It is characterized by its long hydrocarbon chains, which contribute to its hydrophobic properties. Tetradecanoic acid, octadecyl ester is found naturally in various biological sources, including Triticum aestivum, commonly known as common wheat .
The primary chemical reaction involving tetradecanoic acid, octadecyl ester is the process of esterification, where tetradecanoic acid reacts with octadecanol to form the ester and water. The general reaction can be represented as follows:
In addition to esterification, tetradecanoic acid, octadecyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to its constituent fatty acid and alcohol:
Tetradecanoic acid, octadecyl ester exhibits several biological activities due to its fatty acid composition. It has been studied for its potential roles in skin care formulations due to its emollient properties. The compound helps in moisturizing and protecting the skin barrier. Additionally, it may possess antimicrobial properties, making it useful in cosmetic applications .
The synthesis of tetradecanoic acid, octadecyl ester can be achieved through various methods:
Tetradecanoic acid, octadecyl ester has several applications across different industries:
Studies on the interactions of tetradecanoic acid, octadecyl ester with biological membranes indicate that it can influence membrane fluidity and permeability. Its hydrophobic nature allows it to integrate into lipid bilayers, which can enhance skin absorption when used in topical formulations . Furthermore, research suggests that this compound may interact synergistically with other lipids to improve stability and efficacy in formulations.
Tetradecanoic acid, octadecyl ester shares similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tetradecanoic Acid | C14H28O2 | Shorter carbon chain; primarily a fatty acid. |
Octadecanol | C18H38O | Saturated alcohol; does not have the fatty acid component. |
Hexadecanoic Acid | C16H32O2 | Similar structure but shorter carbon chain; used differently in cosmetics. |
Stearyl Myristate | C32H64O2 | Another name for tetradecanoic acid, octadecyl ester; same properties. |
Tetradecanoic acid, octadecyl ester is unique due to its specific combination of a medium-chain fatty acid and a long-chain alcohol, which provides distinct properties beneficial for various applications in cosmetics and pharmaceuticals .